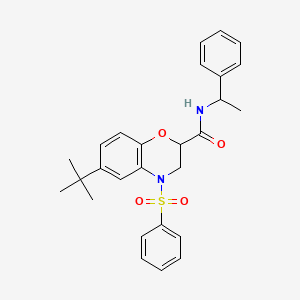![molecular formula C25H31N3O2 B11230413 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11230413.png)
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a phenyl group and a piperazine moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(4-propanoylpiperazin-1-yl)phenylcyclopentanecarboxamide.
Introduction of the Phenyl Group: The intermediate is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the piperazine moiety.
科学的研究の応用
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antidepressant activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, such as anticonvulsant and antidepressant activities .
類似化合物との比較
Similar Compounds
1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structural features and are investigated for their antidepressant-like activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are studied as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Uniqueness
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide core with a phenyl group and a piperazine moiety. This structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research.
特性
分子式 |
C25H31N3O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-2-23(29)28-18-16-27(17-19-28)22-12-10-21(11-13-22)26-24(30)25(14-6-7-15-25)20-8-4-3-5-9-20/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,26,30) |
InChIキー |
ZNTHFUVKHZKBFK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide](/img/structure/B11230331.png)
![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11230335.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11230342.png)
![1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11230348.png)
![N-(2-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11230351.png)
![3-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11230352.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230353.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230369.png)

![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11230374.png)
![N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230382.png)


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B11230392.png)
